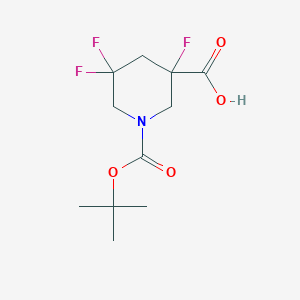
2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a heterocyclic compound that contains an oxazole ring and a trifluoroethoxy group.
Applications De Recherche Scientifique
Activated Carboxylates and Macrolide Synthesis
Oxazoles can function as activated carboxylic acids, leading to the synthesis of macrolides. This is exemplified in the photooxygenation of oxazoles, which forms triamides reacting with singlet oxygen. This process has been utilized for synthesizing macrolides like recifeiolide and curvularin, showcasing oxazoles' potential in complex organic synthesis (Wasserman et al., 1981).
Synthesis of Triazole-based Scaffolds
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates from oxazoles facilitates the creation of peptidomimetics and biologically active compounds. This synthesis demonstrates oxazoles' versatility in producing structures with potential pharmaceutical applications, including HSP90 inhibitors (Ferrini et al., 2015).
Novel Methods for Oxazole Synthesis
An efficient synthesis of 2,4-disubstituted oxazoles has been developed, utilizing gold-catalyzed oxidation strategies. This method employs bidentate ligands to temper the reactivities of α-oxo gold carbenes, demonstrating an innovative approach to oxazole ring formation (Luo et al., 2012).
Suzuki Coupling of Oxazoles
Suzuki coupling has been employed for the functionalization of oxazoles, offering a methodology for synthesizing novel oxazole derivatives. This method extends to the production of homo- and heterodimeric dioxazoles, underscoring oxazoles' utility in constructing complex molecules (Ferrer Flegeau et al., 2006).
Fluorescent Probes Based on Oxazole Derivatives
Oxazole derivatives have been applied in the design of fluorescent probes for sensing metal cations and pH changes. This highlights their role in analytical chemistry and sensor technology, where their sensitivity and selectivity are crucial (Tanaka et al., 2001).
Cross-Coupling Reactions
Oxazole compounds have been utilized in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles. This showcases their adaptability in synthesizing diverse nicotinic acids and triazoles, further exemplifying oxazoles' utility in organic synthesis (Houpis et al., 2010).
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO4/c7-6(8,9)2-14-5-10-3(1-13-5)4(11)12/h1H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXBWNQNXMUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)

![Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2534270.png)



![2-(2,4-diketo-1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2534277.png)
![N-(4-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2534279.png)


![1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B2534283.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid](/img/structure/B2534284.png)

